magnesium;prop-1-ynylbenzene;bromide
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Overview
Description
Magnesium;prop-1-ynylbenzene;bromide, also known as prop-2-yn-1-ylmagnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a prop-1-ynyl group and a benzene ring, with a bromide ion as a counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;prop-1-ynylbenzene;bromide typically involves the reaction of magnesium turnings with prop-1-ynylbenzene bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium surface. The mixture is then refluxed to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar procedure but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-1-ynylbenzene;bromide undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .
Scientific Research Applications
Magnesium;prop-1-ynylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism of action of magnesium;prop-1-ynylbenzene;bromide involves the nucleophilic addition of the prop-1-ynyl group to electrophilic carbon atoms in carbonyl compounds. The magnesium atom acts as a Lewis acid, facilitating the formation of the carbon-carbon bond. The bromide ion serves as a counterion to balance the charge .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a prop-1-ynyl group.
Vinylmagnesium bromide: Contains a vinyl group instead of a prop-1-ynyl group.
Ethylmagnesium bromide: Contains an ethyl group instead of a prop-1-ynyl group .
Uniqueness
Magnesium;prop-1-ynylbenzene;bromide is unique due to the presence of both an alkyne group and an aromatic ring, which allows it to participate in a wider range of chemical reactions compared to other Grignard reagents. This makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
116421-85-3 |
---|---|
Molecular Formula |
C9H7BrMg |
Molecular Weight |
219.36 g/mol |
IUPAC Name |
magnesium;prop-1-ynylbenzene;bromide |
InChI |
InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UTLSCGXCFGKIPA-UHFFFAOYSA-M |
Canonical SMILES |
CC#CC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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